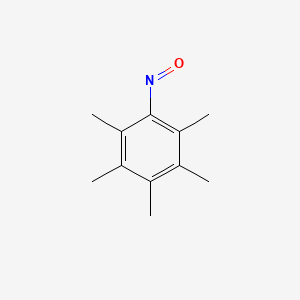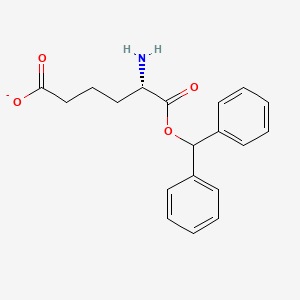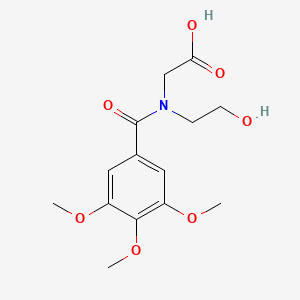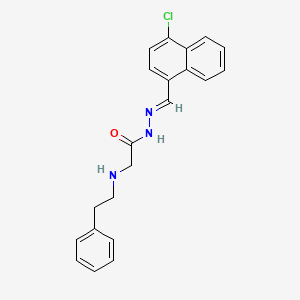
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- is a synthetic organic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a uracil ring substituted with a 3-chloro-4-methoxybenzyl group at the 1-position and a fluorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with uracil, 3-chloro-4-methoxybenzyl chloride, and a fluorinating agent.
N-Alkylation: Uracil is reacted with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 1-(3-chloro-4-methoxybenzyl)uracil.
Fluorination: The 1-(3-chloro-4-methoxybenzyl)uracil is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5-position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and methoxy groups.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Cyclization Reactions: The compound can form cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted uracil derivatives.
Oxidation Products: Oxidized forms of the uracil ring.
Cyclized Products: Cyclic uracil derivatives with potential biological activity.
Applications De Recherche Scientifique
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom at the 5-position enhances its binding affinity and specificity for certain biological targets, potentially inhibiting their activity. The compound may also interfere with DNA replication and transcription processes, leading to its potential use as an anticancer or antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that also contains a fluorine atom at the 5-position of the uracil ring.
1-Benzyluracil: A compound with a benzyl group at the 1-position, similar to the 3-chloro-4-methoxybenzyl group in the target compound.
3-Chloro-4-methoxybenzyl derivatives: Compounds with similar substituents on different core structures.
Uniqueness
Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- is unique due to the combination of the 3-chloro-4-methoxybenzyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile research tool and therapeutic agent.
Propriétés
Numéro CAS |
67207-91-4 |
|---|---|
Formule moléculaire |
C12H10ClFN2O3 |
Poids moléculaire |
284.67 g/mol |
Nom IUPAC |
1-[(3-chloro-4-methoxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10ClFN2O3/c1-19-10-3-2-7(4-8(10)13)5-16-6-9(14)11(17)15-12(16)18/h2-4,6H,5H2,1H3,(H,15,17,18) |
Clé InChI |
GLWKLMLIBJUTMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

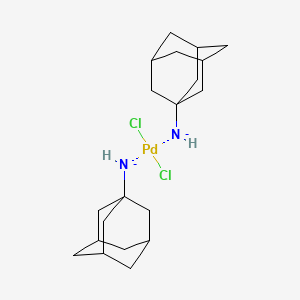
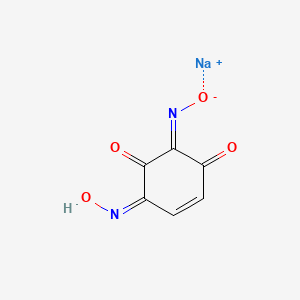


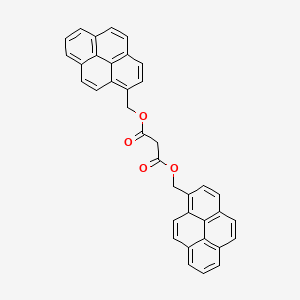
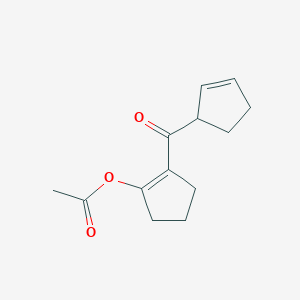
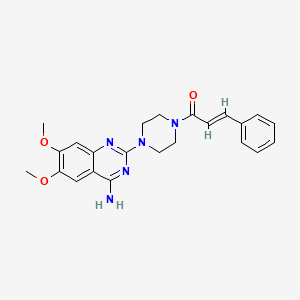
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
